Isoriboflavin

Description

Contextualization within Flavin Biochemistry and Metabolism

Flavins, characterized by their isoalloxazine ring system, are versatile molecules capable of participating in one- and two-electron transfer reactions, making them indispensable cofactors in numerous enzymatic reactions across all domains of life. nih.govfrontiersin.orguni-freiburg.de Riboflavin (B1680620) is absorbed and then converted intracellularly to its active coenzyme forms, FMN and FAD, through phosphorylation and adenylylation steps, respectively. kcl.ac.uk These coenzymes bind to specific proteins, forming flavoproteins, which catalyze diverse reactions including oxidoreductase activities, light sensing, and DNA repair. nih.govfrontiersin.orguni-freiburg.de

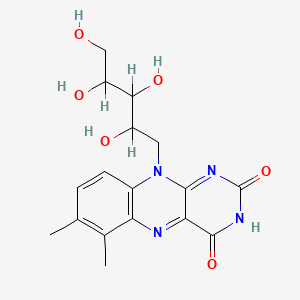

Isoriboflavin, with its altered methyl group positions on the isoalloxazine ring compared to riboflavin (5,6-dimethyl-9-(D-1'-ribityl)-isoalloxazine for this compound versus 7,8-dimethyl-10-(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione for riboflavin), provides a tool to probe the impact of these structural differences on recognition and processing by the enzymatic machinery involved in flavin metabolism and utilization. nih.govasm.orgnih.gov Research has shown that this compound can interact with components of the flavin metabolic pathway. For instance, it has been studied for its potential to inhibit flavin adenine (B156593) dinucleotide pyrophosphorylase, an enzyme involved in FAD synthesis. cambridge.orgjci.org Studies using this compound have also contributed to understanding the transport mechanisms of riboflavin, demonstrating its ability to inhibit the uptake of riboflavin in certain cell systems. jci.orgresearchgate.netphysiology.org

Historical Perspectives on the Study of Flavin Analogues

The history of flavin research is closely tied to the discovery and characterization of riboflavin as vitamin B2 in the early 20th century. wikipedia.orgwiley-vch.denih.gov Following the elucidation of riboflavin's structure and its crucial role as a vitamin and precursor to vital coenzymes, scientists became interested in synthesizing and studying structural analogues to understand the relationship between structure and function. uni-konstanz.deuni-freiburg.dewiley-vch.de

The development and use of flavin analogues, including this compound, have been instrumental in dissecting the complexities of flavoenzyme mechanisms and flavin-protein interactions. uni-konstanz.deuni-freiburg.de Early studies utilized these analogues to investigate the requirements for binding to apoenzymes and the impact of structural modifications on catalytic activity. uni-konstanz.de this compound, specifically, was recognized relatively early as a structural analogue of riboflavin and has been used in various biochemical investigations. asm.orgresearchgate.netbenthamopen.com Its use as an "antivitamin" or antagonist to riboflavin highlights its ability to interfere with normal flavin metabolic processes, providing a means to study the effects of altered flavin availability or utilization. jaypeedigital.com The synthesis of this compound and its application in biochemical studies date back several decades, contributing to the broader understanding of flavin biology. asm.orgresearchgate.net The continued study of this compound and other flavin analogues remains relevant for exploring the potential of modulating flavin-dependent processes for therapeutic or research purposes. nih.gov

Structure

3D Structure

Propriétés

Numéro CAS |

5984-80-5 |

|---|---|

Formule moléculaire |

C17H20N4O6 |

Poids moléculaire |

376.4 g/mol |

Nom IUPAC |

6,7-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C17H20N4O6/c1-7-3-4-9-12(8(7)2)18-13-15(19-17(27)20-16(13)26)21(9)5-10(23)14(25)11(24)6-22/h3-4,10-11,14,22-25H,5-6H2,1-2H3,(H,20,26,27) |

Clé InChI |

LXMDIEJPPQSFFB-WDMOLILDSA-N |

SMILES |

CC1=C(C2=C(C=C1)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O)C |

SMILES isomérique |

CC1=C(C2=C(C=C1)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C |

SMILES canonique |

CC1=C(C2=C(C=C1)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O)C |

Apparence |

Solid powder |

Autres numéros CAS |

5984-80-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Isoriboflavine; NSC 3100; NSC-3100; NSC3100. |

Origine du produit |

United States |

Antagonistic Biological Activities of Isoriboflavin

Mechanisms of Antiriboflavin Effects

The antiriboflavin effects of isoriboflavin are mediated through several key mechanisms, including the disruption of riboflavin (B1680620) transport across cell membranes and the inhibition of enzymes involved in the synthesis of its active coenzyme forms.

Interference with Riboflavin Transport and Cellular Uptake

Riboflavin transport into cells is facilitated by specific carrier-mediated systems. This compound can interfere with these transporters, thereby reducing the availability of riboflavin for intracellular processes.

Inhibition of Carrier-Mediated Riboflavin Transport in Intestinal Basolateral Membrane Vesicles

Studies utilizing intestinal basolateral membrane vesicles (BLMV) have demonstrated that riboflavin uptake occurs via a specialized carrier-mediated process. This process is saturable and appears to be independent of sodium and pH gradients, as well as transmembrane electrical potential. nih.gov this compound has been shown to significantly inhibit the uptake of tritiated riboflavin ([³H]riboflavin) in both jejunal and ileal BLMV, indicating its ability to interfere with this carrier system. nih.govresearchgate.net The inhibition by this compound suggests it competes with riboflavin for binding to the transporter site on the basolateral membrane of intestinal cells.

Specificity of Inhibition by this compound Compared to Other Flavin Analogues

The inhibitory effect of this compound on riboflavin transport exhibits a degree of specificity when compared to other flavin analogues. In studies using intestinal BLMV, this compound, along with lumiflavin (B1675435) and 8-aminoriboflavin, significantly inhibited [³H]riboflavin uptake, albeit to varying degrees. nih.govresearchgate.net Conversely, other compounds such as 8-hydroxyriboflavin, lumichrome, lumazine, and D-ribose did not inhibit [³H]riboflavin uptake in this system. nih.govresearchgate.net This differential inhibition pattern suggests that the structural features of this compound allow it to interact with the riboflavin transporter, while certain modifications in other analogues abolish or reduce this interaction. Similar observations regarding the inhibitory effects of this compound and other flavin analogues on riboflavin uptake have been made in other model systems, including rabbit intestinal brush border membrane vesicles and Xenopus laevis oocytes. nih.govnih.gov

An example of comparative inhibition data from studies on riboflavin uptake in intestinal BLMV is presented in the table below:

| Inhibitor | Inhibition of [³H]Riboflavin Uptake in Intestinal BLMV |

| Unlabeled Riboflavin | Significant Inhibition |

| Lumiflavin | Significant Inhibition (to different degrees) |

| This compound | Significant Inhibition (to different degrees) |

| 8-Aminoriboflavin | Significant Inhibition (to different degrees) |

| 8-Hydroxyriboflavin | No Inhibition |

| Lumichrome | No Inhibition |

| Lumazine | No Inhibition |

| D-Ribose | No Inhibition |

Note: Data is based on findings from studies on riboflavin uptake in intestinal basolateral membrane vesicles. nih.govresearchgate.net

Impact on Riboflavin Uptake in Renal Proximal Tubule Epithelial Cells

Riboflavin reabsorption in the kidneys, specifically in the renal proximal tubules, also involves carrier-mediated transport systems. Studies using human renal proximal tubule epithelial cell line HK-2 have shown that riboflavin uptake is a carrier-mediated process that is temperature and energy dependent. researchgate.net While direct studies specifically detailing the impact of this compound on riboflavin uptake in renal proximal tubule epithelial cells were not extensively found within the search results, the general understanding of this compound as a riboflavin transport inhibitor in other systems nih.govresearchgate.netnih.govnih.gov suggests a potential for similar interference in renal cells, which also express riboflavin transporters like RFVT1 and RFVT3. researchgate.net

Impact on Flavin Coenzyme Synthesis

Beyond interfering with transport, this compound can also disrupt the intracellular synthesis of the active flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD).

Isoriboflavin in Biochemical Synthesis and Occurrence

Formation as an Isomeric Byproduct in Industrial Riboflavin (B1680620) Synthesis Processes

Industrial production of riboflavin is predominantly carried out through microbial fermentation, utilizing organisms such as Bacillus subtilis, Ashbya gossypii, and Candida famata. nih.govnih.govresearchgate.net While microbial synthesis is the current favored method over chemical synthesis due to cost-effectiveness and single-step production, the process is not without complexities. nih.gov The biosynthesis of riboflavin in these microorganisms involves a series of enzymatic reactions starting from guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate. nih.govnih.govwikipedia.orgresearchgate.netengineering.org.cn

Despite the efficiency of microbial fermentation, various nonspecific reactions can occur during the industrial synthesis of riboflavin, which are not yet fully understood. nih.gov These reactions can lead to the formation of isomeric byproducts. Isoriboflavin, specifically 5,6-dimethyl-9-(D-1'-ribityl)-isoalloxazine, has been identified as such an isomer. asm.org Its formation alongside riboflavin (7,8-dimethyl-10-(1′-D-ribityl)isoalloxazine) highlights the potential for structural variations during the complex biosynthetic or chemical processes involved in large-scale production. nih.govasm.org Early literature on chemical synthesis methods for riboflavin also alludes to the potential for byproduct formation. nih.gov

Investigation of In Vivo Formation and Accumulation

The in vivo formation and accumulation of this compound have been subjects of investigation, particularly in the context of riboflavin metabolism and availability. Unlike riboflavin, which is actively transported and converted into the biologically active coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD) in tissues and cells, the metabolic fate and biological activity of this compound are less characterized. wikipedia.orgengineering.org.cnnih.govjci.orgrsc.org Studies have explored whether this compound can be formed or accumulate within biological systems, and if so, under what conditions.

Research indicates that while riboflavin is efficiently absorbed and utilized, its structural analogs, such as this compound, may exhibit different metabolic behaviors. chemicalbook.com Investigations into the interaction of this compound with riboflavin transport systems and enzymes involved in flavin metabolism have provided insights into its potential in vivo fate. For instance, studies using Pseudomonas riboflavina showed that this compound was not attacked by the microorganism, suggesting a lack of metabolism by certain microbial pathways that process riboflavin. asm.org Furthermore, testing of this compound in growth experiments with Lactobacillus casei for riboflavin activity revealed negligible activity, indicating it cannot effectively substitute for riboflavin in supporting the growth of this bacterium. asm.org The close chemical similarity of this compound to riboflavin, coupled with its observed inactivity, led to investigations into its potential to compete with riboflavin for enzyme carriers. asm.org

Analytical Methodologies Utilizing Isoriboflavin

Application as an Internal Standard in Riboflavin (B1680620) Quantification

The use of an internal standard is crucial in analytical methods to compensate for variations that may occur during sample preparation, injection, and analysis. Isoriboflavin's properties make it a suitable internal standard for the determination of riboflavin and its coenzyme forms in complex matrices. It is an isomeric form of riboflavin (8-demethyl-6-methylriboflavin) and has been used as an internal standard in various assays. Studies indicate that endogenous this compound is typically not detected in human plasma, which is advantageous for its use as an internal standard in such biological samples. Furthermore, this compound has demonstrated stability during sample processing.

High-Performance Liquid Chromatography (HPLC) Assays

HPLC is a widely used technique for the separation and quantification of vitamins, including riboflavin and its vitamers. This compound has been employed as an internal standard in HPLC methods developed for the measurement of riboflavin in biological fluids such as serum and urine.

In one reported HPLC method for measuring riboflavin in serum and urine, this compound was used as a structural analog internal standard. Sample preparation involved adding the internal standard and trichloroacetic acid to urine samples. For serum samples, proteins were denatured with trichloroacetic acid, followed by a Sep-pak treatment of the supernate to remove interfering substances. This method demonstrated good within- and between-run precision. For urine at 180 micrograms/L, the respective coefficients of variation (CVs) were 2.2% and 4.9%. For serum at 10 micrograms/L, the CVs were 4.4% and 7.3%. The standard curve exhibited linearity well beyond the concentrations typically found in serum and urine. The detection limit was estimated to be 10 micrograms/L for urine and 1 microgram/L for serum.

Another study utilizing HPLC with fluorescence detection for determining urinary riboflavin employed riboflavin-depleted urine as the calibration and control matrix. While this specific method did not necessitate an internal standard due to direct sample injection without processing, the authors noted that this compound had been previously reported as an internal standard to compensate for sample loss during preparation.

HPLC methods are considered a gold standard for riboflavin determination due to their high sensitivity and specificity, allowing for the separation of riboflavin from other compounds. Reversed-phase HPLC with UV or fluorescence detection is commonly used for routine analysis.

Capillary Electrophoresis (CE) Techniques for Flavin Vitamers

Capillary Electrophoresis (CE) offers advantages such as small sample requirements, short separation times, and high resolution compared to HPLC. CE methods have been developed for the determination of riboflavin and its coenzyme forms, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), in biological matrices like human plasma.

In a CE method for quantifying riboflavin, FMN, and FAD in human plasma, this compound was successfully used as an internal standard. The method involved sample preparation using trichloroacetic acid treatment and solid-phase extraction. The analytes and internal standard were separated by micellar electrokinetic capillary chromatography in uncoated fused-silica capillaries. Native fluorescence was used for detection at 530 nm with an argon laser operating at 488 nm as the excitation source. This compound served as the reference calibrator for riboflavin, FMN, and FAD, helping to correct for variations in solid-phase extraction and sample injection. The stability of the internal standard was investigated and found to be stable for 14 days when dissolved in the trichloroacetic acid solution used for protein precipitation. The assay demonstrated linearity over a concentration range of two orders of magnitude, and the limit of detection was far below physiological concentrations for all vitamers. The within-day and between-day coefficients of variation were reported as 4–9% and 6–12%, respectively.

In this CE method, the analytes eluted in the order riboflavin, lumiflavin (B1675435), FMN, and FAD, and were baseline-resolved within 12 minutes and clearly separated from the internal standard (this compound). The migration profile remained stable over time, with within- and between-day relative standard deviations of the migration times being 1.5% and 2.0%, respectively.

Method Development for Specific this compound Detection and Separation in Biological Matrices

While this compound is primarily used as an internal standard due to its typical absence in endogenous samples, the development of methods for its specific detection and separation in biological matrices is relevant for studies involving its use or potential presence. The analytical techniques discussed, particularly HPLC and CE, form the basis for such method development.

The separation principles employed in quantifying riboflavin and its vitamers using techniques with this compound as an internal standard can be adapted for the specific detection and separation of this compound itself. This involves optimizing chromatographic or electrophoretic conditions, such as the stationary phase, mobile phase composition (in HPLC), buffer composition (in CE), temperature, and detection wavelength, to achieve optimal resolution and sensitivity for this compound within the complex biological matrix.

Sample preparation techniques, such as protein precipitation using trichloroacetic acid and solid-phase extraction as described in methods utilizing this compound as an internal standard, are also fundamental steps in isolating and concentrating this compound from biological matrices like plasma or urine prior to analysis. The selection of appropriate extraction protocols is crucial to ensure efficient recovery of this compound while minimizing matrix effects.

The use of sensitive detection methods, such as fluorescence detection, which is common for flavins due to their native fluorescence, is essential for detecting potentially low concentrations of this compound in biological samples. Mass spectrometry coupled with chromatography (e.g., LC-MS) could offer even higher specificity and sensitivity for the unequivocal identification and quantification of this compound in complex biological samples.

Method validation, including assessing parameters like linearity, precision, accuracy, limit of detection, and limit of quantification, is critical in developing reliable methods for the specific detection and separation of this compound in biological matrices.

Advanced Research Avenues for Isoriboflavin

Computational Chemistry Approaches to Isoriboflavin-Biomolecule Interactions

Computational chemistry plays a crucial role in understanding the potential interactions between small molecules like this compound and biological macromolecules such as proteins and nucleic acids. While specific detailed computational studies focusing solely on this compound-biomolecule interactions are not extensively documented in the immediate literature reviewed, the application of these methods to related flavin compounds provides a strong precedent. Computational approaches, including molecular docking, molecular dynamics simulations, and quantum mechanical calculations, have been successfully employed to probe the binding modes, affinities, and electronic properties of riboflavin (B1680620) and its derivatives in complex with various proteins, particularly flavoproteins researchgate.net. These studies help elucidate the nature of interactions, such as hydrogen bonding, pi-pi stacking between the isoalloxazine ring and aromatic amino acid residues, and the influence of the ribityl side chain on binding specificity. researchgate.net Given the structural similarity between this compound and riboflavin, computational techniques can be readily applied to predict and analyze how the subtle structural differences in this compound might alter its interaction profile compared to riboflavin with known flavin-binding proteins. Such studies could provide valuable insights into the molecular basis for any observed differential biological effects of this compound. The isoalloxazine ring system, common to both riboflavin and this compound, is a key moiety involved in redox chemistry and protein binding, making it a primary target for computational analysis of electronic structure and interaction potentials.

Structural Biology of this compound-Enzyme Complexes

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are essential for determining the three-dimensional structures of biomolecules and their complexes with ligands like this compound. Obtaining high-resolution structures of this compound-bound proteins can reveal the precise atomic details of their interactions, including the conformation of this compound within the binding site, the specific amino acid residues involved in recognition and binding, and any induced conformational changes in the protein upon ligand binding. One notable finding in this area includes the structural characterization of a putative protease from Bacteroides thetaiotaomicron that demonstrated the ability to bind various flavin derivatives, including this compound. nih.gov In this specific protein-isoriboflavin complex, the flavin isoalloxazine ring was observed to be sandwiched between two tryptophan residues at the interface of the dimeric protein. nih.gov This structural arrangement highlights a potential mode of binding for this compound in protein environments, involving pi-pi interactions with aromatic residues. While structural information on this compound complexes is less abundant than for riboflavin or its coenzymes, studies like this provide foundational insights into how the this compound structure is accommodated by protein binding sites and the types of interactions that mediate complex formation. Continued structural studies with other proteins known to interact with flavins or those where this compound shows a biological effect are crucial for a comprehensive understanding of its molecular targets.

Comparative Biochemical Studies with Other Flavin Analogues and Antagonists

Comparative biochemical studies are fundamental to understanding the specific activities and properties of this compound relative to riboflavin and other flavin analogs or antagonists. These studies often involve assessing the ability of this compound to substitute for, compete with, or inhibit the biological functions of riboflavin. Research has shown that this compound can act as an antagonist to riboflavin in certain biological systems. For instance, studies in riboflavin-deficient rats demonstrated that the administration of this compound restricted growth, and this inhibitory effect could be counteracted by the co-administration of riboflavin. alamy.com This suggests that this compound interferes with the utilization or action of riboflavin in these animals. Furthermore, biochemical investigations have revealed that this compound can inhibit specific enzymes involved in flavin metabolism. A significant finding is the reported inhibition of flavin-adenine dinucleotide pyrophosphorylase (FAD synthetase) by this compound. cambridge.org This enzyme is responsible for the synthesis of FAD from FMN, a crucial step in the formation of the active flavin coenzymes. wikipedia.org Inhibition of FAD synthetase by this compound could impact the levels of FAD, thereby affecting numerous FAD-dependent enzymatic reactions. Comparative studies have also highlighted differences in activity across different organisms; for example, this compound showed negligible inhibitory effect on the growth of Lactobacillus casei even at concentrations significantly higher than riboflavin, indicating species-specific biochemical interactions. alamy.com These comparative studies are vital for delineating the distinct biochemical profile of this compound and its potential as a tool for probing flavin-dependent processes or as a lead compound for developing enzyme inhibitors.

Exploration of this compound in Metabolic Pathway Regulation Research

The exploration of this compound in metabolic pathway regulation research stems from its ability to interfere with riboflavin utilization and flavoenzyme activity. Given that riboflavin, through FMN and FAD, is integral to a vast array of metabolic processes, including energy production, the metabolism of carbohydrates, lipids, and proteins, and the function of other vitamins nih.govkcl.ac.ukoregonstate.eduresearchgate.net, compounds that modulate flavin availability or function can impact these pathways. The observed growth restriction in riboflavin-deficient rats treated with this compound points to its interference with essential metabolic pathways that require adequate riboflavin levels. alamy.com By inhibiting FAD synthetase, this compound can directly influence the pool of FAD, a key cofactor for many enzymes in central metabolism, redox homeostasis, and the metabolism of other micronutrients. cambridge.orgresearchgate.net This inhibitory action positions this compound as a potential tool for researchers to investigate the regulatory mechanisms and the flux through FAD-dependent pathways. Its use in studies examining riboflavin and homocysteine metabolism also suggests its application in probing interconnected metabolic networks. oup.com While the precise mechanisms by which this compound might directly regulate metabolic pathways beyond its antagonistic effects on riboflavin utilization require further investigation, its demonstrated biochemical activities make it a valuable compound for perturbing flavin-dependent metabolic processes and studying the resulting cellular and physiological consequences.

Q & A

Q. How is isoriboflavin utilized as an internal standard in HPLC quantification of riboflavin and its derivatives?

this compound (8-demethyl-6-methylriboflavin) is structurally analogous to riboflavin, making it ideal for normalizing recovery rates and instrument variability in HPLC assays. Methodologically, it is added to biological samples (e.g., plasma) before solid-phase extraction to correct for procedural losses, laser output fluctuations, and injection volume inconsistencies. This approach reduces intra- and inter-day coefficients of variation (CVs) from 9–18% to 4–12%, as validated in human plasma studies . Stability during sample processing and co-elution with analytes ensures reliable quantification.

Q. What are the key chemical and stability properties of this compound that make it suitable for experimental use?

this compound’s stability under acidic conditions (e.g., trichloroacetic acid) and compatibility with organic solvents like methanol and N-methylformamide are critical for its use in extraction protocols. Its UV absorption profile overlaps with riboflavin derivatives, enabling simultaneous detection. Synthetic purity is ensured via supplier validation (e.g., Hoffmann-La Roche), and batch-specific characterization (e.g., NMR, mass spectrometry) is recommended to confirm structural integrity .

Advanced Research Questions

Q. How do conflicting reports on this compound’s biological activity inform experimental design in metabolic studies?

Discrepancies in this compound’s effects—e.g., respiratory stimulation in Tetrahymena at 1.08 × 10⁻⁵ M (114% of control) versus inhibition at higher concentrations (96.4%)—highlight the need for dose-response frameworks and controlled adaptation studies. Methodologically, researchers should:

- Use standardized Warburg respirometry protocols with ≥12 replicates to account for biological variability.

- Include adaptation controls (e.g., cyanide-adapted vs. non-adapted cells) to isolate compound-specific effects.

- Validate results against alternative models (e.g., mammalian cell lines) to assess cross-species relevance .

Q. What methodological safeguards are required to ensure this compound’s reliability in longitudinal studies?

Long-term stability must be verified via accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Batch-to-batch variability should be minimized using certified reference materials (e.g., ISO 17034-accredited suppliers). For cell-based assays, pre-test this compound’s interference with assay reagents (e.g., MTT reduction) to avoid false positives/negatives .

Q. How can researchers resolve contradictions in this compound’s role as a riboflavin antagonist versus synergist?

Mechanistic studies should combine:

- Competitive binding assays (e.g., fluorescence quenching to quantify riboflavin kinase inhibition).

- Transcriptomic profiling (RNA-seq of riboflavin-responsive genes like RFK or FLAD1) to identify dose-dependent regulatory shifts.

- Isotope tracing (¹⁴C-riboflavin co-administered with this compound) to track metabolic flux alterations .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound-based assays?

- Sample preparation : Use acidified methanol (0.1% TCA) for extraction to prevent riboflavin degradation.

- Instrument calibration : Include this compound in daily calibration curves (0.1–10 µM range) for HPLC-UV/fluorescence systems.

- Data normalization : Report results as ratios to internal standard peak areas to mitigate run-to-run variability .

Q. How should researchers address this compound’s limited endogenous detection in biological matrices?

Employ spike-and-recovery experiments at physiologically relevant concentrations (e.g., 0.5–5 µM in plasma). Use tandem mass spectrometry (LC-MS/MS) with selective reaction monitoring (SRM) for enhanced sensitivity (LOQ < 0.1 µM) .

Data Interpretation Guidelines

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.